molecular formula C22H23N3O4S B2556088 ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 932485-80-8

ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2556088
CAS No.: 932485-80-8
M. Wt: 425.5
InChI Key: RFKDKDQUZZGFBG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a benzoate ester, an imidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The final steps include the attachment of the benzoate ester and the sulfanylacetamido group. Reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process. The use of automated systems for monitoring and controlling reaction conditions ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution of the methoxy group can introduce new functional groups to the phenyl ring .

Scientific Research Applications

Ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The sulfanylacetamido group may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters, imidazole derivatives, and methoxyphenyl-containing molecules. Examples include:

Uniqueness

What sets ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the methoxyphenyl group and the imidazole ring in the same molecule provides a versatile platform for further modifications and applications .

Properties

IUPAC Name

ethyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-4-29-21(27)16-5-9-17(10-6-16)24-20(26)14-30-22-23-13-19(25(22)2)15-7-11-18(28-3)12-8-15/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDKDQUZZGFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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